![molecular formula C11H13N3O B2457934 2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one CAS No. 690674-59-0](/img/structure/B2457934.png)
2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one: is a heterocyclic compound with a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization and methylation steps . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound .
科学研究应用
The compound has been investigated for various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of pyrazoloquinazolinones exhibit significant antimicrobial activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds derived from this structure demonstrated a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .
- Anticancer Activity : Research indicates that pyrazoloquinazolinones may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. The mechanism often involves the inhibition of certain enzymes or receptors related to cancer progression .
Medicinal Chemistry
In medicinal chemistry, 2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one is being explored as a potential therapeutic agent for:
- Cancer Treatment : Its ability to interact with cellular targets makes it a candidate for developing new anticancer drugs.
- Infectious Diseases : The compound has shown promise in treating infections due to its antimicrobial properties .
Industrial Applications
In industry, this compound is utilized in the development of advanced materials and as a precursor for synthesizing dyes and pigments. Its unique chemical structure allows it to serve as a building block for more complex heterocyclic compounds used in various applications .
Case Studies
- Antimicrobial Studies : A study outlined the synthesis of several derivatives based on pyrazoloquinazolinones which were tested against multiple microorganisms. Results indicated that specific modifications to the structure significantly enhanced antimicrobial activity .
- Cancer Research : Another study evaluated the anticancer effects of pyrazoloquinazolinone derivatives on different cancer cell lines. The findings suggested that these compounds could effectively induce apoptosis in cancer cells through specific molecular interactions .
作用机制
The mechanism of action of 2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
Uniqueness
2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one is unique due to its specific structural features and the presence of a pyrazoloquinazoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
生物活性
2-Methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one is a heterocyclic compound known for its unique pyrazoloquinazoline structure. Its molecular formula is C₁₁H₁₃N₃O, and it has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a fused pyrazole and quinazoline ring system which contributes to its diverse chemical properties. The presence of nitrogen atoms in its structure enhances its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₃O |
Molecular Weight | 203.24 g/mol |
CAS Number | 690674-59-0 |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its inhibitory effects on various cancer cell lines:
- Cell Lines Tested : A549 (lung), MDA-MB-231 (breast), U87 (glioblastoma), HepG2 (liver).
- IC50 Values : The compound showed varying degrees of cytotoxicity across different cell lines.
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (μM) |
---|---|
A549 | 14.2 |
MDA-MB-231 | 18.1 |
U87 | >20 |
HepG2 | >20 |
The mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in cell cycle regulation and transcriptional control in cancer cells.
Inhibition of CDKs
The compound has been identified as a potential inhibitor of CDK9 with promising results in preclinical studies:
- Inhibitory Concentration : CDK9 inhibition was observed with an IC50 value of approximately 4.7 μM.
- Mechanism : The compound binds to the ATP pocket of CDK9, disrupting its activity and leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the quinazoline ring can enhance biological activity. For instance:
- Position R1 Modifications : Substituents at position R1 significantly affect the potency against various kinases.
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Methyl at R1 | Increased cytotoxicity |
Ethoxy group at R2 | Enhanced selectivity for CDK9 |
Case Studies
Several studies have focused on synthesizing derivatives of pyrazolo[3,2-b]quinazolinone to explore their biological activities further:
- Synthesis and Evaluation : Derivatives were synthesized and evaluated for their antitumor activity against multiple cancer cell lines.
- In Silico Studies : Molecular docking studies suggested favorable interactions with CDK9 and other kinases.
属性
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-6-10-12-9-5-3-2-4-8(9)11(15)14(10)13-7/h6,13H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWUYCFHVMFGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(CCCC3)C(=O)N2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。